3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a chlorophenyl group, an oxadiazole ring, a thioether linkage, and a pyridazine ring. These functional groups could potentially give the compound a range of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The oxadiazole ring and the pyridazine ring are both heterocyclic compounds, which could potentially have interesting electronic properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the oxadiazole ring, the chlorophenyl group, and the thioether linkage .Scientific Research Applications
Antibacterial Applications
Research has explored the synthesis of new heterocyclic compounds, including pyridazine derivatives, for use as antibacterial agents. A study detailed the synthesis of compounds with a sulfonamido moiety, demonstrating significant antibacterial activity against selected strains, highlighting the potential of such structures in developing new antibacterial agents M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013.
Synthesis and Reactivity Studies
Another study focused on the synthesis and reactivity of compounds leading to the formation of pyridazine, oxadiazole, and triazole derivatives. This work contributes to the understanding of the chemical behavior and potential applications of such compounds in various fields, including medicinal chemistry Tayseer A. Abdallah, A. M. Salaheldin, & N. Radwan, 2007.
Herbicidal Activities
Pyridazine derivatives have been evaluated for their herbicidal activities, demonstrating significant potential in agricultural applications. A specific study synthesized a series of compounds and tested them for their ability to inhibit chlorophyll and showcase herbicidal activity, suggesting their utility in developing new agricultural chemicals Han Xu et al., 2008.
Synthesis of Novel Heterocyclic Compounds
Further research has been conducted on synthesizing novel heterocyclic compounds, including pyridazine derivatives, with various applications in mind, from pharmaceuticals to materials science. For example, studies have explored the synthesis of compounds with potential antiviral, anticancer, and antimicrobial properties, underscoring the versatility and importance of such chemical structures in advancing scientific and medicinal research Sobhi M. Gomha, T. Salah, & A. Abdelhamid, 2014.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-[[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4OS/c1-2-14-3-5-15(6-4-14)18-11-12-20(25-24-18)28-13-19-23-21(26-27-19)16-7-9-17(22)10-8-16/h3-12H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEYMBDDNAIQSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.